N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
N-(4,6-Dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide is a synthetic amide compound characterized by a tetrahydrofuran (THF) carboxamide moiety linked to a 4,6-dimethylpyridin-2-yl group. Its structural features suggest applications in medicinal chemistry or materials science, particularly where solubility and steric modulation are critical.
Properties
CAS No. |
573997-83-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h6-7,10H,3-5H2,1-2H3,(H,13,14,15) |
InChI Key |
KZYIGBVLTRFUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCO2)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate
Tetrahydrofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C to form the acyl chloride. The intermediate is then reacted with 4,6-dimethylpyridin-2-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA):
Key Conditions :
Coupling Agent-Mediated Amidation
Alternative protocols employ coupling agents such as 1-propylphosphonic anhydride (T3P) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to facilitate amide bond formation without isolating the acid chloride. For example:
-
Tetrahydrofuran-2-carboxylic acid (1.0 equiv), 4,6-dimethylpyridin-2-amine (1.2 equiv), and T3P (1.5 equiv) are combined in pyridine or DMF.
-
The reaction is stirred at 25–50°C for 12–24 hours.
-
Work-up involves quenching with aqueous NaHCO₃, extraction with ethyl acetate, and chromatography.
Advantages :
Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where the pyridine ring contains a halogen leaving group (e.g., bromide), Buchwald-Hartwig coupling enables direct C–N bond formation between tetrahydrofuran-2-carboxamide and 2-halo-4,6-dimethylpyridine.
Reaction Protocol
-
2-Bromo-4,6-dimethylpyridine (1.0 equiv), tetrahydrofuran-2-carboxamide (1.2 equiv), Pd₂(dba)₃ (2–5 mol%), and BINAP (6 mol%) are combined in toluene or 1,4-dioxane.
-
The mixture is degassed, heated to 80–100°C, and stirred for 12–24 hours.
-
Purification via column chromatography yields the target compound.
Optimization Notes :
-
Base : Cs₂CO₃ or K₃PO₄ improves reaction efficiency.
-
Solvent : Polar aprotic solvents enhance Pd catalyst activity.
Protection/Deprotection Strategies
When the amine or carboxylic acid contains sensitive functional groups, temporary protection (e.g., Boc, Fmoc) ensures regioselectivity.
Boc-Protected Intermediate Synthesis
-
4,6-Dimethylpyridin-2-amine is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate in THF.
-
The Boc-protected amine is coupled with tetrahydrofuran-2-carboxylic acid via T3P.
-
Deprotection with trifluoroacetic acid (TFA) in DCM yields the final product.
Critical Data :
Analytical Characterization
Spectroscopic Data
Purity Optimization
-
HPLC : >98% purity achieved using C18 reverse-phase chromatography (acetonitrile/water + 0.1% TFA).
-
Melting Point : 132–134°C (recrystallized from ethanol/water).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | 50–70 | 95–98 | Simplicity, short steps | Requires acid chloride isolation |
| Buchwald-Hartwig | 60–75 | 97–99 | Tolerance for steric hindrance | High catalyst cost |
| Protection/Deprotection | 80–90 | 98–99 | High regioselectivity | Additional synthetic steps |
Industrial-Scale Considerations
For kilogram-scale production, T3P-mediated amidation is preferred due to its scalability and minimal byproduct formation. A patent-scale example outlines:
-
Tetrahydrofuran-2-carboxylic acid (5.0 kg) and 4,6-dimethylpyridin-2-amine (4.2 kg) are dissolved in NMP (25 L).
-
T3P (7.5 kg, 50% in EtOAc) is added dropwise at 0°C.
-
The mixture is stirred at 25°C for 12 hours, quenched with water, and extracted with EtOAc.
-
Crystallization from ethanol yields 7.1 kg (85%) of product .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Anti-inflammatory Potential
Research indicates that compounds similar to N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide exhibit anti-inflammatory properties. This compound may serve as a lead in developing drugs targeting inflammatory diseases. Its mechanism of action could involve the modulation of inflammatory pathways, potentially reducing cytokine production in models of inflammation.
Anticancer Activity
The compound has shown promise in anticancer research. Similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can effectively reduce tumor size in various cancer models, suggesting that this compound may possess analogous effects .
Interaction with Biological Targets
Studies have focused on the binding affinity of this compound to specific biological targets. Techniques such as surface plasmon resonance and molecular docking studies are employed to elucidate its interaction with proteins involved in disease pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines. The study demonstrated its potential as an anti-inflammatory agent, supporting further exploration into its therapeutic applications.
Case Study 2: Anticancer Efficacy
A study involving ovarian cancer xenografts showed that this compound inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis. These findings suggest that this compound could be developed into a viable anticancer therapy .
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and inferred properties of N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide and related compounds derived from the evidence:
Key Comparative Analysis
Solubility and Polarity
- The THF carboxamide in the target compound likely improves aqueous solubility compared to the rigid, hydrophobic 4-methylbenzamide analogue . The oxygen atom in the THF ring enhances polarity, which may facilitate formulation in drug delivery systems.
Biological Activity
N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 4 and 6 positions with methyl groups, linked to a tetrahydrofuran moiety with a carboxamide functional group. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects. These activities are primarily mediated through the modulation of specific receptors and pathways.
1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit the activation of pro-inflammatory pathways. For instance, it has been observed to suppress the expression of inflammatory cytokines in microglial cells, which are crucial in neuroinflammation processes. The mechanism involves blocking EP2 receptor signaling pathways that lead to increased cAMP levels and subsequent inflammatory responses .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. In particular, genetic ablation studies indicate that compounds targeting EP2 receptors can reduce oxidative stress and amyloid-beta accumulation in Alzheimer's disease models . The compound's ability to enhance microglial phagocytosis of amyloid-beta suggests a promising role in mitigating Alzheimer's pathology .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Alzheimer's Disease Model
In a controlled study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid plaques and improved cognitive function as measured by behavioral tests. The study concluded that the compound's anti-inflammatory properties contributed significantly to its neuroprotective effects .
Case Study 2: In Vitro Microglial Activation
Another study utilized BV2 microglial cell cultures to assess the compound's impact on inflammatory gene expression. Results indicated a marked reduction in pro-inflammatory cytokine production upon treatment with this compound, reinforcing its potential as an anti-inflammatory agent in CNS disorders .
The primary mechanisms through which this compound exerts its effects include:
- Inhibition of EP2 Receptor Activation : By blocking EP2 receptors, the compound reduces cAMP levels, thereby inhibiting downstream inflammatory signaling pathways.
- Enhancement of Microglial Function : The compound promotes the phagocytic activity of microglia towards amyloid-beta aggregates, potentially aiding in the clearance of neurotoxic substances from the brain .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via amide bond formation between tetrahydrofuran-2-carboxylic acid and 4,6-dimethylpyridin-2-amine. Key steps include:
- Activation of the carboxylic acid using coupling agents like HATU or EDCI.
- Solvent selection (e.g., DMF, acetonitrile) and base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity. Yield optimization requires controlled reaction times (1–24 hours) and temperature (25–80°C) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- NMR : and NMR (400–500 MHz in CDCl or DMSO-d) confirm structural integrity. Key signals include δ 7.6–7.4 ppm (pyridine protons) and δ 2.8–2.6 ppm (tetrahydrofuran methylene groups) .
- HRMS : Exact mass determination (e.g., calculated m/z 263.1424 for CHNO) validates molecular composition .
- X-ray crystallography : SHELXL software refines crystal structures, with emphasis on hydrogen bonding between the amide group and pyridine ring .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating its alpha-1 adrenergic antagonism and pharmacokinetic properties?
- Methodology :
- Receptor binding assays : Use radiolabeled ligands (e.g., H-prazosin) in human prostate smooth muscle cells to measure IC values .
- Metabolic stability : Incubate with human liver microsomes (CYP3A4 isoforms) to assess half-life and metabolite profiling via LC-MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine free fraction (e.g., 82–90% bound in humans) .
Q. How do structural modifications impact phosphoglycerate dehydrogenase (PHGDH) inhibitory activity in related analogs?
- Methodology :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups on pyridine) to enhance binding affinity. For example, NCT-502 (a derivative) shows IC = 3.7 µM against PHGDH due to improved hydrophobic interactions .
- Cellular assays : Test cytotoxicity in PHGDH-dependent cancer lines (e.g., MDA-MB-468 cells) using MTT assays. EC values correlate with serine biosynthesis inhibition .
Q. How can crystallographic data resolve discrepancies in reported biological activities of structural analogs?
- Methodology :
- SHELX refinement : Analyze hydrogen-bonding networks and torsional angles to explain variations in receptor binding. For example, minor conformational changes in the tetrahydrofuran ring alter steric hindrance in the active site .
- Docking simulations : Use AutoDock Vina to predict binding modes and validate with experimental IC data .
Data Contradiction Analysis
Q. Why do some studies report conflicting metabolic stability data for this compound?
- Resolution : Variations arise from differences in experimental conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
